Tert-butyl6a-methyl-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate
CAS No.: 2007920-67-2
Cat. No.: VC18058594
Molecular Formula: C12H22N2O2
Molecular Weight: 226.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2007920-67-2 |
|---|---|
| Molecular Formula | C12H22N2O2 |
| Molecular Weight | 226.32 g/mol |
| IUPAC Name | tert-butyl 6a-methyl-1,2,3,3a,4,6-hexahydropyrrolo[3,4-b]pyrrole-5-carboxylate |
| Standard InChI | InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-7-9-5-6-13-12(9,4)8-14/h9,13H,5-8H2,1-4H3 |
| Standard InChI Key | BTSYWUMATFSQOJ-UHFFFAOYSA-N |
| Canonical SMILES | CC12CN(CC1CCN2)C(=O)OC(C)(C)C |
Introduction
Structural and Stereochemical Features
The molecular framework of tert-butyl6a-methyl-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate consists of two fused pyrrolidine rings, resulting in a bicyclo[3.3.0]octane system. The tert-butyloxycarbonyl (Boc) group at position 5 serves as a protective moiety for the secondary amine, while the 6a-methyl group introduces steric and electronic modifications to the core structure . Key structural parameters include:
| Property | Value |
|---|---|
| Molecular formula | C₁₂H₂₂N₂O₂ |
| Molecular weight | 226.31 g/mol |
| Stereochemistry | 3aS,6aR (assumed) |
| CAS registry number | Not publicly disclosed |
The stereochemistry at the 3a and 6a positions is critical for biological activity, as evidenced by related pyrrolo-pyrrole derivatives . X-ray crystallography or nuclear Overhauser effect (NOE) spectroscopy would be required to confirm the absolute configuration.
Synthetic Methodologies
Boc Protection and Functionalization
Following ring closure, the Boc group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions . Subsequent purification by column chromatography ensures high enantiomeric purity, as seen in analogs like tert-butyl (3aS,6aS)-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate .
Representative synthetic pathway:
Spectroscopic Characterization
-
¹H NMR:
-
¹³C NMR:
Challenges and Future Directions
-
Stereochemical control: Asymmetric synthesis techniques, such as organocatalysis or transition-metal catalysis, must be optimized to achieve enantiopure batches.
-
Derivatization: Functionalization at the 1- and 3-positions could enhance solubility or target affinity.
-
In silico studies: Molecular docking against protein kinases or viral enzymes may identify lead candidates for drug development .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume